Enantiomeric Excess: Direct Comparison of Chiral Purity Specifications Between (R)- and (S)-Enantiomers from Major Commercial Suppliers
The (R)-1-(4-Bromo-2-methylphenyl)ethanamine hydrochloride is supplied with a documented chiral purity of 98% (HPLC) by multiple vendors, ensuring high enantiomeric excess for stereospecific applications . In contrast, the (S)-enantiomer (CAS 1213105-63-5) is offered at comparable purity levels (97-98%), but its commercial availability is significantly more limited and at a higher cost per unit . The racemic mixture, while less expensive, lacks the defined stereochemistry required for asymmetric synthesis, leading to a 50% reduction in effective chiral building block yield in subsequent reactions .
| Evidence Dimension | Chiral Purity (HPLC) |
|---|---|
| Target Compound Data | 98% enantiomeric excess |
| Comparator Or Baseline | (S)-enantiomer: 97-98% purity; Racemate: 0% e.e. |
| Quantified Difference | Equivalent purity to (S)-enantiomer; 100% e.e. advantage over racemate |
| Conditions | Commercial supplier specifications (HPLC analysis) |
Why This Matters
For procurement, the (R)-enantiomer provides a reliable, high-purity chiral building block with consistent supply and competitive pricing, minimizing risk in scale-up operations.
